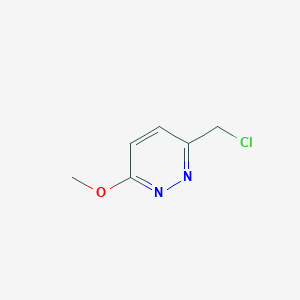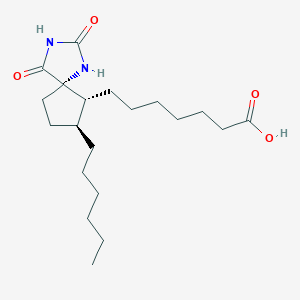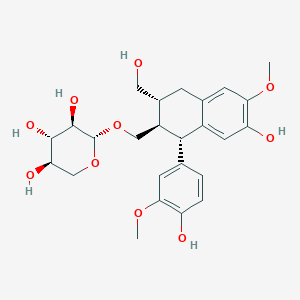
(1,3,4,9-Tétrahydro-β-carbolin-2-yl)-acide acétique méthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is a chemical compound with the molecular formula C14H16N2O2. It belongs to the class of beta-carbolines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has been shown to interact with various neurotransmitter systems, making it a candidate for research in neurological disorders.
Medicine
In medicine, (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is investigated for its potential therapeutic effects. It is being explored as a lead compound for the development of drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and an aldehyde.
Cyclization: The indole derivative undergoes a Pictet-Spengler cyclization with the aldehyde to form the tetrahydro-beta-carboline core.
Esterification: The resulting carboline is then esterified with acetic acid and methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Mécanisme D'action
The mechanism of action of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may modulate the activity of serotonin and dopamine receptors, contributing to its potential antidepressant and anxiolytic effects. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, providing anti-inflammatory benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another beta-carboline with similar neuroprotective properties.
Harmaline: Known for its psychoactive effects and use in traditional medicine.
Tetrahydroharmine: Shares structural similarities and is studied for its potential therapeutic effects.
Uniqueness
(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and biological activity. This ester group can be hydrolyzed in vivo, potentially leading to different metabolites with distinct biological effects.
Propriétés
IUPAC Name |
methyl 2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)9-16-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVKPCJAOVAHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC2=C(C1)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558896 |
Source


|
| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121911-03-3 |
Source


|
| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

![[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate](/img/structure/B49203.png)







